Tert-butyl 4-[(cyclopropylmethyl)amino]piperidine-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(cyclopropylmethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-6-12(7-9-16)15-10-11-4-5-11/h11-12,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYYQFFOEAGSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
710973-92-5 | |
| Record name | tert-butyl 4-[(cyclopropylmethyl)amino]piperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Tert-butyl 4-[(cyclopropylmethyl)amino]piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its pharmacological properties, including its mechanism of action, efficacy, and safety profile, is crucial for its development as a therapeutic agent.
- Chemical Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- CAS Number : 1713163-27-9
Research indicates that this compound acts as an inhibitor of various kinases, particularly GSK-3β, which is involved in numerous cellular processes including glycogen metabolism and cell signaling. Inhibiting GSK-3β can lead to neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Inhibitory Effects
In a recent study, this compound demonstrated significant inhibitory activity against GSK-3β with an IC50 value of approximately 8 nM. This potency suggests a strong potential for therapeutic applications in conditions where GSK-3β plays a detrimental role, such as Alzheimer's disease and bipolar disorder .
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines (HT-22 and BV-2) revealed that the compound exhibited low toxicity at concentrations up to 10 µM. This finding is critical as it indicates a favorable safety profile for further development .
Case Studies
- Neuroprotective Effects : In a model of neurodegeneration, administration of this compound resulted in reduced neuronal cell death and improved cognitive function in animal studies. This supports its potential use in treating neurodegenerative disorders .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, suggesting additional utility in inflammatory conditions. Further studies are needed to elucidate the underlying mechanisms .
Data Tables
| Study | Target | IC50 (nM) | Cell Line | Effect |
|---|---|---|---|---|
| Study 1 | GSK-3β | 8 | HT-22 | Inhibition |
| Study 2 | GSK-3β | 10 | BV-2 | Low toxicity |
Toxicological Profile
The safety data sheet indicates that acute toxicity data are not available for this compound. However, no significant irritant properties or mutagenic effects have been reported, which is promising for its future use in clinical settings .
Scientific Research Applications
Medicinal Chemistry Applications
Tert-butyl 4-[(cyclopropylmethyl)amino]piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development.
Case Studies in Drug Development
- Antidepressant Activity : Research has indicated that compounds similar to tert-butyl 4-[(cyclopropylmethyl)amino]piperidine derivatives exhibit significant antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Neuroprotective Effects : Studies have shown that piperidine derivatives possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis and Reaction Mechanisms
The synthesis of this compound can be achieved through various methods, often involving the reaction of piperidine derivatives with cyclopropylmethyl amines.
Synthesis Pathways
| Reaction Type | Reagents Used | Conditions | Yield |
|---|---|---|---|
| Alkylation | Cyclopropylmethylamine | DMF, room temperature | Up to 62% |
| Hydrolysis | Tert-butyl ester | Acidic conditions | Varies |
| Coupling | Piperidine derivatives | Tetrahydrofuran, reflux | Varies |
These methods highlight the compound's versatility as a synthetic intermediate in organic chemistry.
Role as a Building Block
This compound serves as an important building block in the synthesis of more complex molecules:
- Linkers in PROTACs : Its structure is utilized in the development of PROTACs (Proteolysis Targeting Chimeras), which are innovative therapeutic agents designed to induce targeted protein degradation. The rigidity provided by this compound enhances the efficacy of the resulting drug candidates .
Future Directions and Research Opportunities
The ongoing research into this compound focuses on:
- Optimization of Pharmacological Properties : Investigating modifications to improve bioavailability and reduce side effects.
- Exploration of New Therapeutic Uses : Further studies may uncover additional applications in treating various conditions, including pain management and metabolic disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of the target compound with related derivatives:
*Molecular weights estimated from molecular formulas due to lack of explicit data in evidence.
Key Observations:
Substituent Diversity: The target compound’s hydroxymethyl and cyclopropylmethyl amino groups enhance polarity and reactivity, enabling functionalization (e.g., oxidation or esterification) . BD287865’s methylthio and pyrimidinyl groups increase lipophilicity, favoring membrane permeability in drug candidates .
Reactivity and Solubility: The hydroxymethyl group in the target compound improves aqueous solubility compared to BD287865’s methylthio or ’s nitrobenzoyl substituents, making it preferable for aqueous-phase reactions .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing tert-butyl 4-[(cyclopropylmethyl)amino]piperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Reacting piperidine derivatives with cyclopropylmethylamine to introduce the cyclopropylmethylamino group.
- Step 2 : Protecting the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine.
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions. For example, anhydrous dichloromethane or THF at 0–25°C is often used for Boc protection .
Q. What analytical techniques are suitable for characterizing the compound’s purity and structure?
- Methodological Answer :
- GC-MS : For volatile intermediate analysis, with RT locking (e.g., tetracosane at 9.258 minutes) and split injection modes (1:50) to ensure resolution .
- HPLC-TOF : To confirm molecular weight (e.g., theoretical mass 276.1838 vs. measured Δppm -1.34) and detect impurities .
- FTIR-ATR : To identify functional groups (e.g., carbonyl stretches at ~1680–1720 cm⁻¹ for the Boc group) .
Q. What safety precautions are critical during experimental handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised if aerosolization occurs .
- Emergency Measures : Use eyewash stations and emergency showers. In case of inhalation, move to fresh air and monitor for respiratory irritation .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the cyclopropylmethylamino group?
- Methodological Answer :
- Catalyst Screening : Test palladium or copper catalysts for coupling reactions, as steric hindrance from the cyclopropyl group may require tailored catalysts .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine.
- Temperature Control : Conduct reactions at 50–60°C to balance reactivity and byproduct formation .
Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, melting point)?
- Methodological Answer :
- Multi-Technique Validation : Combine DSC (for melting point), NMR (to confirm structure), and X-ray crystallography (for solid-state conformation) .
- Solubility Studies : Test in solvents like DCM, ethanol, and water at varying pH levels to identify discrepancies caused by polymorphic forms .
Q. What strategies mitigate byproduct formation during Boc protection of the piperidine nitrogen?
- Methodological Answer :
- Scavenger Use : Add dimethylaminopyridine (DMAP) to enhance Boc anhydride reactivity and reduce unreacted intermediates.
- Stoichiometric Control : Maintain a 1.2:1 molar ratio of Boc anhydride to amine to avoid overprotection.
- Purification : Use silica gel chromatography (hexane:ethyl acetate gradients) to isolate the target compound from di-Boc byproducts .
Q. How should ecological risks be assessed when toxicity data are unavailable?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
